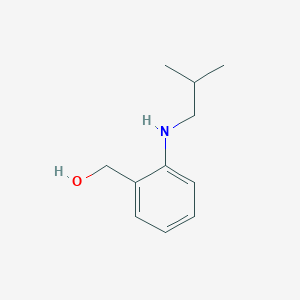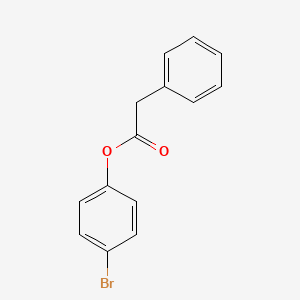
4-formylphenylmethanesulfonate
Descripción general
Descripción
4-formylphenylmethanesulfonate is an organic compound with the molecular formula C8H8O4S It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further substituted with a methanesulfonate group (–SO3CH3)
Métodos De Preparación
The synthesis of 4-formylphenyl methanesulfonate typically involves the reaction of 4-hydroxybenzaldehyde with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then purified to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial production methods for 4-formylphenyl methanesulfonate may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to enhance reaction efficiency and product consistency.
Análisis De Reacciones Químicas
4-formylphenylmethanesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 4-carboxyphenyl methanesulfonate, 4-hydroxymethylphenyl methanesulfonate, and various substituted derivatives .
Aplicaciones Científicas De Investigación
4-formylphenylmethanesulfonate finds applications in several areas of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 4-formylphenyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the formation of covalent bonds with nucleophiles. This property is exploited in various chemical and biological applications, where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or protein modification .
Comparación Con Compuestos Similares
4-formylphenylmethanesulfonate can be compared with other similar compounds, such as:
4-Hydroxybenzaldehyde: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
4-Methoxybenzaldehyde: Contains a methoxy group instead of a methanesulfonate group, resulting in different reactivity and applications.
4-Formylphenyl acetate: Has an acetate group instead of a methanesulfonate group, which affects its solubility and reactivity.
The uniqueness of 4-formylphenyl methanesulfonate lies in its combination of a formyl group and a methanesulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C8H8O4S |
|---|---|
Peso molecular |
200.21 g/mol |
Nombre IUPAC |
(4-formylphenyl) methanesulfonate |
InChI |
InChI=1S/C8H8O4S/c1-13(10,11)12-8-4-2-7(6-9)3-5-8/h2-6H,1H3 |
Clave InChI |
ONGYHNLSGFHZEK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


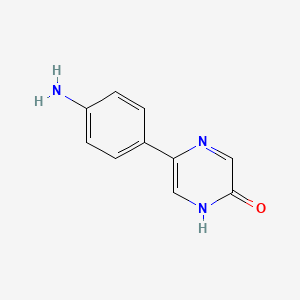

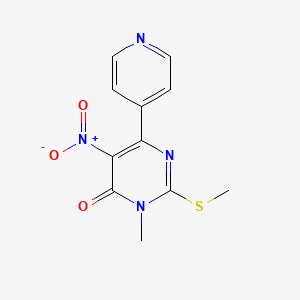
![4-methoxy-N-{2-[(1E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B8751313.png)
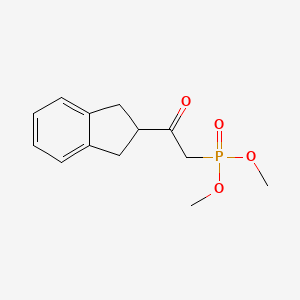

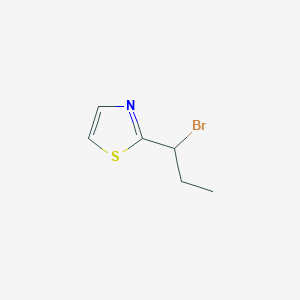
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B8751332.png)
![2-Nitro-[1,1'-biphenyl]-4-OL](/img/structure/B8751338.png)
![Tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8751348.png)
